(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)methanol

Drug Discovery Physicochemical Property Optimization Medicinal Chemistry

Researchers needing low-lipophilicity fluorinated pyrazole building blocks often face solubility trade-offs. (1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)methanol solves this: • LogP 0.29 (vs. parent pyrazole 1.45) - reduced off-target binding risk and improved PK profiles • Predicted water solubility 45 g/L - reliable performance in aqueous biological assays • 95% purity with batch-specific QC (NMR, HPLC); multi-gram supply available for scale-up

Molecular Formula C6H7F3N2O
Molecular Weight 180.13
CAS No. 1296225-26-7
Cat. No. B2493671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)methanol
CAS1296225-26-7
Molecular FormulaC6H7F3N2O
Molecular Weight180.13
Structural Identifiers
SMILESC1=C(N(N=C1)CC(F)(F)F)CO
InChIInChI=1S/C6H7F3N2O/c7-6(8,9)4-11-5(3-12)1-2-10-11/h1-2,12H,3-4H2
InChIKeyOLEOSAFQUZVEJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview: (1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)methanol


(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)methanol (CAS 1296225-26-7) is a fluorinated pyrazole building block characterized by a trifluoroethyl substituent at the N1 position and a hydroxymethyl group at the C5 position of the pyrazole ring . With a molecular formula of C₆H₇F₃N₂O and a molecular weight of 180.13 g/mol, it is primarily supplied as a research chemical with a standard purity of 95% .

Why Generic Substitution Fails


Pyrazole derivatives cannot be substituted generically in medicinal chemistry or agrochemical research due to the pronounced impact of subtle structural variations on key physicochemical properties. For (1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methanol, the specific combination of a trifluoroethyl group and a C5-hydroxymethyl substituent yields a unique LogP, hydrogen bonding profile, and solubility profile compared to its N1-unsubstituted analog, the C3-hydroxymethyl isomer, or the parent 1-(2,2,2-trifluoroethyl)-1H-pyrazole . Using a close analog without these exact features can result in suboptimal lipophilicity for target engagement, altered synthetic reactivity, or inadequate solubility in biological assays .

Quantitative Evidence vs. Closest Analogs


Lipophilicity Differentiation

The lipophilicity of (1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methanol, measured by the octanol-water partition coefficient (LogP), is significantly lower than that of its 3-yl positional isomer and the parent pyrazole lacking a hydroxymethyl group . The 5-yl isomer exhibits a predicted ACD/LogP of 0.29 , whereas the 3-yl isomer ([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol) has a predicted LogP of 0.94 , and the unsubstituted parent (1-(2,2,2-trifluoroethyl)-1H-pyrazole) shows a predicted LogP of 1.45 . This represents a 0.65 LogP unit decrease versus the 3-yl isomer and a 1.16 LogP unit decrease versus the parent pyrazole.

Drug Discovery Physicochemical Property Optimization Medicinal Chemistry

Aqueous Solubility Advantage

The presence of the hydroxymethyl group in (1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methanol confers a substantial increase in predicted aqueous solubility compared to the parent pyrazole lacking this functional group . The target compound exhibits a calculated water solubility of 45 g/L at 25°C . While direct experimental solubility data for the comparator 1-(2,2,2-trifluoroethyl)-1H-pyrazole are not widely reported, its higher LogP (1.45) and lack of hydrogen bond donors strongly suggest a solubility value that is orders of magnitude lower .

Solubility Enhancement Bioavailability Formulation

Hydrogen Bonding Capacity

(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methanol possesses a unique hydrogen bonding profile defined by one hydrogen bond donor (the hydroxyl proton) and three hydrogen bond acceptors (two pyrazole nitrogen atoms and the hydroxyl oxygen) . This contrasts with the parent pyrazole, 1-(2,2,2-trifluoroethyl)-1H-pyrazole, which has zero hydrogen bond donors and only two acceptors (the pyrazole nitrogen atoms) . The 3-yl isomer shares the same H-bond donor/acceptor count, but the topological arrangement of the donor relative to the trifluoroethyl group differs, which can influence crystal packing and molecular recognition patterns .

Crystal Engineering Molecular Recognition Supramolecular Chemistry

Positional Isomerism Impact

The specific placement of the hydroxymethyl group at the C5 position of the pyrazole ring (as opposed to the C3 position in the isomer [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol) results in a distinct electronic environment and steric profile . This positional difference alters the compound's reactivity in nucleophilic substitutions, cross-coupling reactions, and its ability to act as a ligand . While direct comparative reaction yields are not reported, the 5-yl isomer presents a unique vector for further functionalization compared to the 3-yl isomer, enabling the construction of a different set of target molecules .

Synthetic Methodology Regioselectivity Building Block Differentiation

Purity Grades & Quality Control

The target compound is commercially available in at least two purity grades: a 95% purity grade supplied by vendors such as Bidepharm and a higher 97% purity grade available from suppliers like Leyan . The 95% grade is typically offered with batch-specific quality control data, including NMR, HPLC, or GC analyses . This allows researchers to select the appropriate purity level based on their specific application, balancing cost with the stringency of analytical requirements.

Quality Control Procurement Analytical Standards

High-Value Application Scenarios


Balanced LogP Drug Design

Medicinal chemists seeking to incorporate a fluorinated pyrazole motif with improved aqueous solubility can utilize (1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methanol as a key building block. Its LogP of 0.29 offers a significant advantage over the more lipophilic 3-yl isomer (LogP 0.94) and the parent pyrazole (LogP 1.45) . This property is particularly valuable in lead optimization campaigns where reducing lipophilicity is required to mitigate off-target binding or improve pharmacokinetic profiles.

Fluorinated Agrochemical Intermediates

The compound's high predicted water solubility (45 g/L) and hydrogen bonding capacity make it an attractive intermediate for developing novel agrochemicals . The trifluoroethyl group imparts metabolic stability, while the hydroxymethyl group provides a handle for further derivatization to optimize absorption and translocation in plant systems.

Crystal Engineering via H-Bonding

The presence of one hydrogen bond donor and three acceptors in (1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methanol enables the formation of robust supramolecular architectures . Researchers can exploit this to design novel coordination polymers or organic frameworks with tailored porosity or thermal stability, differentiating it from the parent pyrazole which lacks a hydroxyl donor .

Cost-Effective Large-Scale Synthesis

For projects requiring multi-gram quantities, the 95% purity grade of (1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methanol provides a cost-effective option without compromising synthetic utility . Batch-specific QC data (NMR, HPLC) ensures that the material meets the necessary specifications for use as a starting material in subsequent reactions, making it suitable for process development and scale-up studies.

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